1,1,1,2-Tetrachloro-2,2-difluoroethane

Physical Property Phase Change Process Engineering

1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS 76-11-9), also designated as CFC-112a, R-112a, or Freon 112a, is an asymmetric chlorofluorocarbon (CFC) with the molecular formula CClF₂CCl₃. It exists as a colorless solid at ambient temperature with a melting point of 40.6 °C, transitioning to a liquid above this threshold.

Molecular Formula C2Cl4F2
ClF2CCCl3
C2Cl4F2
Molecular Weight 203.8 g/mol
CAS No. 76-11-9
Cat. No. B1359812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2-Tetrachloro-2,2-difluoroethane
CAS76-11-9
Molecular FormulaC2Cl4F2
ClF2CCCl3
C2Cl4F2
Molecular Weight203.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(F)(F)Cl
InChIInChI=1S/C2Cl4F2/c3-1(4,5)2(6,7)8
InChIKeySLGOCMATMKJJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % (NIOSH, 2016)
In water, 100 mg/L at 25 °C
Soluble in ethanol, ethyl ether, chloroform
Solubility in water: none
0.01%

1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS 76-11-9): Asymmetric CFC-112a Procurement Baseline and Physical Property Context


1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS 76-11-9), also designated as CFC-112a, R-112a, or Freon 112a, is an asymmetric chlorofluorocarbon (CFC) with the molecular formula CClF₂CCl₃ [1]. It exists as a colorless solid at ambient temperature with a melting point of 40.6 °C, transitioning to a liquid above this threshold [2]. The compound is non-flammable and exhibits a slight ether-like odor [3]. Historically, it has been utilized as a specialty refrigerant, a high-density solvent, and a chemical intermediate, particularly in the synthesis of the inhalation anesthetic methoxyflurane [4].

Why Generic Substitution Fails for 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a): Isomer-Specific Reactivity and Regulatory Status


Simple in-class substitution of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a) with its symmetrical isomer CFC-112 (CAS 76-12-0) or other CFCs like CFC-113 is invalid due to fundamental differences in physical state, reactivity, and regulatory fate. CFC-112a's asymmetric structure (CClF₂CCl₃) confers distinct physical properties, such as a significantly higher melting point (40.6 °C), which directly impacts material handling and process design [1]. Furthermore, while both isomers share an acute toxicity profile, CFC-112 is noted as a potential carcinogen, introducing a critical safety and regulatory differentiator not associated with the asymmetric isomer [2]. Finally, their divergent global warming potentials (GWPs)—3,330 for CFC-112a versus 4,260 for CFC-112—have distinct implications for atmospheric impact assessments and compliance [3]. These quantifiable differences in phase behavior, safety classification, and environmental metrics preclude direct, data-driven interchangeability.

Product-Specific Quantitative Evidence Guide for 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)


CFC-112a's 40.6 °C Melting Point Defines Solid Handling vs. Liquid CFC-112

1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) is a solid at standard ambient temperature, with a melting point of 40.6 °C, which is significantly higher than its symmetrical isomer CFC-112 (melting point 24-26 °C) [1][2]. This 15+ °C difference in phase transition temperature is a critical process parameter, as CFC-112a requires heated storage and transfer lines to maintain a liquid state, whereas CFC-112 may be handled as a liquid under typical room temperature conditions [3].

Physical Property Phase Change Process Engineering

CFC-112a Exhibits 22% Lower GWP Than Its Symmetrical Isomer CFC-112

The 100-year global warming potential (GWP) of CFC-112a is estimated to be 3,330, which is approximately 22% lower than that of its symmetrical isomer CFC-112 (GWP 4,260) [1]. This difference arises from the distinct atmospheric lifetimes and infrared absorption spectra of the two isomers, with CFC-112a being less effective at trapping heat over a century timescale [2].

Environmental Impact Global Warming Potential Atmospheric Chemistry

CFC-112a Serves as a Direct Synthetic Intermediate for Methoxyflurane, Unlike CFC-113

1,1,1,2-Tetrachloro-2,2-difluoroethane is a key intermediate in the synthesis of methoxyflurane, a volatile inhalation anesthetic. A reported synthetic route involves the reaction of CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) with anhydrous aluminum chloride, which yields a mixture containing CFC-112a [1]. The CFC-112a can then be further fluorinated or methoxylated to produce the target drug . This specific utility is not shared by its symmetrical isomer CFC-112, which is primarily used as a solvent or refrigerant [2].

Synthetic Utility Pharmaceutical Intermediate Halogen Exchange

CFC-112a Lacks the Carcinogenicity Classification Associated with CFC-112

While both isomers of tetrachlorodifluoroethane exhibit low acute toxicity, a critical distinction exists in their long-term hazard profiles. The symmetrical isomer CFC-112 (CAS 76-12-0) has been determined to be a carcinogen, a classification not applied to the asymmetric CFC-112a [1]. Acute inhalation data show similar lethal concentrations: CFC-112a has an LC50 (mouse, 2 hr) of 15,000 ppm, while CFC-112 shows signs of intoxication at 10,000 ppm for 2 hours and fatal pulmonary hemorrhages at 20,000-30,000 ppm [2][3].

Toxicology Occupational Safety Regulatory Compliance

Evidence-Backed Application Scenarios for 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)


Synthesis of the Volatile Anesthetic Methoxyflurane

1,1,1,2-Tetrachloro-2,2-difluoroethane is a critical intermediate in the production of methoxyflurane. Its procurement is justified for pharmaceutical manufacturers engaged in this specific synthetic route, as supported by documented preparation methods [1]. The compound's unique asymmetric structure facilitates the subsequent halogen exchange and methoxylation steps required to yield the final anesthetic product [2].

High-Boiling, Non-Flammable Specialty Solvent

With a boiling point of 91.5 °C, CFC-112a is the second-highest boiling freon, making it suitable for applications requiring a non-flammable, high-density (1.6447 g/cm³) solvent with a relatively high boiling point [1][2]. This is particularly relevant for cleaning or degreasing operations where a low volatility and high solvency power are required, and where the solid state at room temperature can be managed through heated systems [3].

Research on Ozone-Depleting Substance (ODS) Alternatives and Atmospheric Chemistry

Due to its status as a controlled chlorofluorocarbon with a known global warming potential (3,330) and ozone depletion potential, CFC-112a is procured for academic and government research aimed at understanding the atmospheric fate of CFCs and developing more environmentally benign alternatives [1]. Its relatively high atmospheric abundance (~0.06 ppt) and unique spectral properties make it a valuable tracer in atmospheric studies [2].

Calibration and Standard Preparation for Analytical Chemistry

The compound's well-defined physical properties and established analytical methods (e.g., NIOSH 1016) make it suitable for use as a calibration standard or reference material in gas chromatography and mass spectrometry for environmental monitoring and industrial hygiene applications [1][2]. Its distinct mass spectrum and retention time profile allow for unambiguous identification and quantification in complex matrices [3].

Technical Documentation Hub

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